molecular formula C20H20N4O4 B2580055 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034559-84-5

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2580055
CAS No.: 2034559-84-5
M. Wt: 380.404
InChI Key: VHZQDLIRFOMNDW-UHFFFAOYSA-N
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Description

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound with a unique structure incorporating a pyrrolopyridinone core and an oxobenzoxazole moiety. This compound has garnered attention due to its significant potential in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves multi-step organic reactions, often starting with the construction of the pyrrolopyridinone core. Common intermediates include substituted pyrroles and pyridines, which undergo cyclization and subsequent modifications to yield the desired core structure. The final compound is obtained through amidation reactions, where the oxobenzoxazole moiety is linked to the core via an amide bond.

Industrial Production Methods

Industrial production of this compound requires optimized reaction conditions to achieve high yields and purity. This involves careful control of temperature, pH, and solvent systems, along with the use of catalysts to accelerate the reaction rates. Process scalability is crucial, often requiring robust protocols for large-scale synthesis, including continuous flow chemistry techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide undergoes various chemical reactions, including:

  • Oxidation: : Leading to the formation of hydroxylated derivatives.

  • Reduction: : Producing corresponding reduced forms, typically involving the carbonyl groups.

  • Substitution: : Reactions involving nucleophiles or electrophiles that introduce new functional groups.

Common Reagents and Conditions

Oxidation typically uses oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions often involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may require catalysts or reagents like halogenating agents or Grignard reagents, depending on the desired functional group transformations.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules, contributing to the development of novel materials with unique properties.

Biology

In biological research, N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is studied for its potential as an enzyme inhibitor or receptor modulator, given its structural similarity to biologically active molecules.

Medicine

Medicinal chemistry explores this compound for drug development, particularly for its potential anti-inflammatory, anticancer, or antiviral properties. Preclinical studies often assess its pharmacokinetic and pharmacodynamic profiles.

Industry

Industrial applications might include its use in the synthesis of specialty chemicals, polymers, or as an intermediate in manufacturing processes requiring specific structural attributes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. Its mechanism of action involves binding to active sites or allosteric sites, altering the target's function or signaling pathways. Detailed studies on these interactions help elucidate its potential therapeutic effects or industrial utility.

Comparison with Similar Compounds

Similar Compounds

  • 1H-pyrrolo[2,3-c]pyridine analogs

  • Benzoxazole derivatives

Uniqueness

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide stands out due to its unique combination of structural features, which impart distinct chemical and biological properties not observed in similar compounds. This uniqueness makes it an attractive candidate for further research and application development.

Conclusion

This compound is a fascinating compound with diverse applications in science and industry. Its complex structure and versatile chemical reactivity make it a valuable subject of study in various research domains.

Properties

IUPAC Name

N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-2-22-10-7-14-8-11-23(19(26)18(14)22)12-9-21-17(25)13-24-15-5-3-4-6-16(15)28-20(24)27/h3-8,10-11H,2,9,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZQDLIRFOMNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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